BenchChemオンラインストアへようこそ!

NecroX-5

Cardiovascular Ischemia-Reperfusion Injury Mitochondrial Function

NecroX-5 is a cell-permeable, mitochondria-localizing necrosis inhibitor that uniquely combines direct mitochondrial ROS/RNS scavenging with preservation of OXPHOS capacity and ETC Complex I/II/V function—advantages not offered by NAC or Necrostatin-1. It delivers superior cardioprotection in ischemia-reperfusion models, 2-fold greater neuroprotection vs minocycline in MPTP Parkinson's models, and potent anti-metastatic activity via AKT/Ca²⁺ pathway inhibition. For researchers requiring a target-specific, translational-grade tool compound with batch-to-batch ≥98% purity. Order now to secure inventory.

Molecular Formula C27H39N3O9S3
Molecular Weight 645.8 g/mol
Cat. No. B593293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecroX-5
SynonymsNecrosis Inhibitor 5; NecroX-5
Molecular FormulaC27H39N3O9S3
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
InChIInChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4)
InChIKeyZWWWDIWEZYRVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NecroX-5 Procurement Guide: A Mitochondria-Targeted Necrosis Inhibitor with Quantifiable Multi-Organ Protective Activity


NecroX-5 is a cell-permeable, mitochondria-localizing inhibitor of necrotic cell death, derived from the cyclopentylamino carboxymethylthiazolylindole (NecroX) series . It exhibits both direct mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activity, alongside the ability to modulate intracellular calcium homeostasis . The compound has been extensively characterized in preclinical models of ischemia-reperfusion injury, neurotoxicity, and inflammation, demonstrating a consistent protective profile across cardiovascular, neurological, and oncological research applications .

Why Generic Necrosis Inhibitors or Antioxidants Cannot Simply Replace NecroX-5


Substituting NecroX-5 with a standard antioxidant (e.g., N-acetylcysteine, NAC) or a broader necroptosis inhibitor (e.g., Necrostatin-1) is scientifically unsound due to critical differences in potency, cellular target engagement, and functional outcome. NecroX-5 demonstrates a significantly lower IC50 for mitochondrial ROS suppression compared to NAC . Furthermore, direct head-to-head studies reveal that while NecroX-5 reduces myocardial infarct size comparably to other necroptosis inhibitors, it distinguishes itself through the unique preservation of mitochondrial oxidative phosphorylation (OXPHOS) capacity and specific electron transport chain (ETC) complex function, a mechanistic advantage not conferred by all in-class compounds . This multi-modal action—combining mitochondrial targeting, direct ROS/RNS scavenging, and OXPHOS preservation—is not a class-wide property and is essential for experimental consistency and translational relevance.

NecroX-5 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Performance Metrics


Cardioprotection in Ischemia-Reperfusion Injury: Equipotent to Nec-1s but with Distinct Mitochondrial Functional Preservation

In a direct head-to-head comparison using an isolated Langendorff-perfused rat heart model of global ischemia-reperfusion, NecroX-5 (referred to as Nec-5) reduced myocardial infarct size to a similar extent as Necrostatin-1 (Nec-1) and Necrostatin-1s (Nec-1s) . However, a separate study using the same ex vivo model demonstrated that NecroX-5, unlike some other inhibitors, significantly preserved the function of mitochondrial electron transport chain complexes I, II, and V and maintained higher expression levels of the metabolic regulator PGC1α, providing a distinct mitochondrial protective mechanism that extends beyond simple necrosis inhibition .

Cardiovascular Ischemia-Reperfusion Injury Mitochondrial Function

Superior ROS Scavenging Potency Compared to N-Acetylcysteine (NAC) in Airway Epithelial Cells

NecroX-5 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for the suppression of both total intracellular and mitochondrial reactive oxygen species (ROS) generation compared to the conventional antioxidant N-acetylcysteine (NAC) in LPS-stimulated airway epithelial cells . This indicates a markedly higher potency in targeting oxidative stress, particularly at the mitochondrial source.

Oxidative Stress Pulmonary Antioxidant

Neuroprotection in a Parkinson's Disease Model: Two-Fold Greater Effect on Tyrosine Hydroxylase Preservation vs. Minocycline

In a zebrafish model of MPTP-induced Parkinson's disease, NecroX-5 dose-dependently restored locomotor impairments and significantly attenuated the MPTP-induced decrease in tyrosine hydroxylase (TH) protein expression . Critically, the neuroprotective effects observed with NecroX-5 on TH expression were almost two-fold higher when directly compared to the antioxidant minocycline .

Neuroscience Neuroprotection Parkinson's Disease

Inhibition of Breast Cancer Cell Metastasis via Modulation of Mitochondrial ROS and AKT Pathway

NecroX-5 demonstrates anti-metastatic activity in breast cancer models by reducing mitochondrial ROS levels and inhibiting the AKT pathway. In vitro treatment with 10 μM NecroX-5 decreased intracellular calcium concentration in 4T1 cells by blocking Ca2+ influx, which mediated the inhibition of cell migration and AKT downregulation . In vivo, administration of 2.5 mg/kg NecroX-5 every other day inhibited breast cancer cell metastasis in a TUBO-P2J tumor-bearing mouse model .

Oncology Metastasis Cell Migration

Anti-Inflammatory and Anti-Fibrotic Effects via TNFα/TGFβ1 Pathway Modulation in Cardiac Cells

In LPS-stimulated H9C2 cardiomyoblast cells, treatment with 10 μM NecroX-5 for 24 hours effectively decreased the elevated protein levels of pro-inflammatory and pro-fibrotic markers, including TNFα, TGFβ1, phosphorylated Smad2 (pSmad2), and the expression of decorin (Dcn) . This effect was also observed in ex vivo hypoxia/reoxygenation-treated rat hearts, confirming the compound's ability to modulate the TNFα/Dcn/TGFβ1/Smad2 pathway .

Inflammation Fibrosis Cardiac Remodeling

Enhanced Solubility and Stability Profile Facilitating Diverse In Vitro and In Vivo Experimental Use

NecroX-5 exhibits high solubility in DMSO (up to 170 mg/mL or 263.24 mM) . Furthermore, it can be formulated for in vivo studies using a vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 2.83 mg/mL (4.38 mM) . The lyophilized powder is stable for up to 36 months when stored at -20°C .

Formulation Solubility Stability

NecroX-5: Validated Research Application Scenarios Based on Quantitative Evidence


Cardiovascular Research: Investigating Ischemia-Reperfusion Injury and Mitochondrial Function

NecroX-5 is the optimal tool compound for cardiovascular studies that require both robust cardioprotection and the specific investigation of mitochondrial functional preservation. While its infarct-sparing effect is on par with other necroptosis inhibitors , its unique ability to preserve the activity of mitochondrial ETC complexes I, II, and V and upregulate PGC1α makes it essential for dissecting the role of OXPHOS capacity in recovery from ischemia-reperfusion injury .

Neuroscience Research: Modeling Neuroprotection in Parkinson's Disease and Related Disorders

For researchers using MPTP-induced models of Parkinson's disease in zebrafish or other systems, NecroX-5 provides a quantifiably superior neuroprotective effect compared to minocycline. Its two-fold greater efficacy in preserving tyrosine hydroxylase expression offers a more robust and reliable outcome for studying dopaminergic neuron survival and function.

Oncology Research: Studying the Link Between Mitochondrial ROS, Calcium Signaling, and Metastasis

NecroX-5 is a valuable tool for cancer biologists investigating the mechanisms of metastasis. Its demonstrated ability to reduce mitochondrial ROS, block calcium influx, and inhibit AKT-mediated cell migration and metastasis in breast cancer models allows for precise interrogation of these interconnected pathways, an application not shared by all antioxidants or necrosis inhibitors.

Oxidative Stress and Inflammation Research: High-Potency ROS Scavenging and Pathway Modulation

In studies of oxidative stress and inflammation, particularly in pulmonary or cardiovascular systems, NecroX-5 offers a higher-potency alternative to conventional antioxidants like NAC . Its ability to simultaneously suppress mitochondrial ROS and modulate key inflammatory/fibrotic pathways (TNFα/TGFβ1/Smad2) provides a dual-action mechanism for researchers aiming to understand the interplay between oxidative damage and tissue remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for NecroX-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.